2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Description
2-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a substituted pyrazole moiety. The pyrazole ring is functionalized with a chloromethyl (-CH2Cl) group at position 5 and a methyl (-CH3) group at position 1.
Properties
IUPAC Name |
2-[5-(chloromethyl)-1-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14-8(7-11)6-10(13-14)9-4-2-3-5-12-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVZSVRJYVRIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For instance, it has been observed to interact with nicotinic acetylcholine receptors, inhibiting their function. This interaction is primarily due to the compound’s structural similarity to other known inhibitors of these receptors.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the inflammatory response, leading to reduced inflammation in certain cell types. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding prevents the enzymes from catalyzing their reactions, leading to a decrease in the production of specific metabolites. Furthermore, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods. It can degrade over time when exposed to light or high temperatures, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects, while at higher doses, it can cause toxicity and adverse reactions. For instance, high doses of this compound have been associated with liver toxicity in animal models, indicating a threshold effect where the compound becomes harmful at certain concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent elimination from the body. This interaction can affect the metabolic flux and levels of various metabolites, leading to changes in cellular metabolism. Additionally, this compound can influence the activity of other metabolic enzymes, further altering metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can be targeted to specific organelles through post-translational modifications, which direct it to compartments such as the mitochondria or the nucleus. These targeting signals ensure that the compound exerts its effects in the appropriate cellular context.
Biological Activity
2-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a pyrazole derivative with potential pharmaceutical applications. Its unique structure contributes to various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and research findings.
The molecular formula of this compound is C9H8ClN3, with a molecular weight of approximately 193.63 g/mol. The compound is described as slightly soluble in water and light-sensitive, which may affect its stability and application in biological systems .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent, specifically in treating infections caused by resistant bacterial strains.
Anticancer Properties
In vitro studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally related to this compound were tested for their effects on human tumor cell lines such as HeLa and A375. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against these cell lines .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HeLa | 10 | Significant inhibition |
| A375 | 15 | Moderate inhibition |
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives can often be correlated with their structural features. The presence of the chloromethyl group on the pyrazole ring enhances the compound's lipophilicity, which may improve cellular uptake and bioavailability .
Case Studies
Several case studies have explored the biological potential of similar compounds:
- Antimicrobial Efficacy : A comparative study evaluated various pyrazole derivatives against a panel of bacteria and fungi, revealing that modifications at the 5-position significantly increased antimicrobial activity .
- Anticancer Activity : Another study focused on a series of pyrazolo[3,4-b]pyridines, demonstrating their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition led to reduced proliferation in cancerous cells .
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated as a pharmaceutical intermediate . Its chloromethyl group enhances reactivity, making it suitable for various chemical transformations that are essential in drug development. For instance, derivatives of this compound have been explored for their anti-inflammatory and antimicrobial properties, which are critical in treating various diseases.
Biological Activity:
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating neuroinflammatory conditions such as Parkinson's disease.
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of pathogens, suggesting that this compound may have similar efficacy.
Kinase Inhibitors
Recent studies have identified the structural motifs within compounds like 2-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine as promising for developing kinase inhibitors . Kinases play a crucial role in cell signaling and are often targets in cancer therapy.
Case Study:
A related study on imidazo[4,5-b]pyridine-based kinase inhibitors demonstrated significant inhibitory effects on FLT3 and Aurora kinases, which are implicated in acute myeloid leukemia (AML) treatment . This suggests that modifications to the pyrazole structure could yield potent inhibitors for similar targets.
Material Science
The unique chemical structure of this compound allows it to be explored as a precursor for synthesizing novel materials with specific electronic or optical properties. Its utility in creating functional materials can be attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the chloromethyl group.
Synthesis and Modification Studies
Research has focused on synthesizing various derivatives of this compound to evaluate their biological activities and optimize their pharmacological profiles. Structural modifications can enhance binding affinities at biological targets.
Case Study: Synthesis and Evaluation
A study synthesized several pyrazolo[3,4-b]pyridines to assess their binding affinities at muscarinic receptors, indicating that structural tweaks can significantly affect biological activity and therapeutic potential.
Comparison with Similar Compounds
Structural Analogs with Pyrazole-Pyridine/Pyridazine Scaffolds
Compounds sharing the pyrazole-pyridine or pyrazole-pyridazine core exhibit variations in substituents that influence their physical, chemical, and biological properties:
Key Observations :
Chloromethyl-Containing Heterocycles
Chloromethyl groups in other heterocyclic systems highlight variations in physical properties and applications:
Key Observations :
- Melting Points : Chloromethyl-substituted pyrimidines (e.g., 96.5–98°C ) exhibit higher melting points compared to thiazoles (67–69°C ), reflecting differences in crystal packing and hydrogen bonding.
- Reactivity : The chloromethyl group’s position (e.g., on pyridine vs. pyrazole) alters electronic effects, influencing reactivity in cross-coupling or alkylation reactions.
Market and Application Trends
- 2-(Chloromethyl)-imidazo[1,2-a]pyridine : Market reports highlight its use in pharmaceuticals and agrochemicals, with regional price variations (e.g., higher demand in Asia for intermediates) .
- Pyrazole-Pyridine Derivatives : Compounds like 8o and 10b are prioritized in medicinal chemistry for DHODH inhibition, underscoring the scaffold’s versatility .
Q & A
Q. What are the common synthetic routes for preparing 2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Alkylation : Introducing the chloromethyl group via nucleophilic substitution (e.g., using chloromethylating agents like ClCH₂OCH₃ in anhydrous conditions).
- Cyclization : Formation of the pyrazole ring using hydrazine derivatives and ketones or aldehydes under reflux .
- Coupling reactions : Pyridine-pyrazole linkage via Suzuki-Miyaura or Ullmann coupling, requiring palladium catalysts and inert atmospheres .
- Key factors affecting yield: Temperature (optimized at 80–100°C for cyclization), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (e.g., 1:1.2 for hydrazine:carbonyl precursors) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : Pyrazole C-H protons resonate at δ 6.5–7.5 ppm; pyridine protons appear as a multiplet near δ 8.0–8.5 ppm. Chloromethyl groups show distinct splitting (e.g., δ ~4.5 ppm for CH₂Cl) .
- X-ray crystallography : Confirms the planar pyrazole-pyridine structure and Cl···N non-covalent interactions (bond lengths ~3.2 Å) .
- IR spectroscopy : Stretching vibrations for C-Cl (~650 cm⁻¹) and aromatic C=N (~1600 cm⁻¹) .
Q. What are the known biological activities of structurally similar pyrazole-pyridine hybrids, and what assay methodologies are typically employed?
- Methodological Answer : Analogous compounds exhibit:
- Antimicrobial activity : Tested via broth microdilution (MIC values ≤25 µg/mL against S. aureus) .
- Enzyme inhibition : Fluorescence-based assays for kinases or oxidoreductases (IC₅₀ ~1–10 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ of 15 µM against HeLa) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction yields or byproduct formation during synthesis?
- Methodological Answer :
- Byproduct analysis : Use LC-MS or GC-MS to identify impurities (e.g., dechlorinated byproducts from incomplete alkylation) .
- Optimization : Design of Experiments (DoE) to test variables like temperature gradients (e.g., 70°C vs. 90°C) or catalyst loading (0.5–2 mol% Pd) .
- Purification : Preparative HPLC with C18 columns (acetonitrile/water gradients) resolves polar impurities .
Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do they align with experimental data?
- Methodological Answer :
- DFT calculations : B3LYP/6-31G* basis sets predict HOMO-LUMO gaps (~4.2 eV), correlating with UV-Vis absorption maxima (λ ~300 nm) .
- Molecular docking : Pyridine N-atom acts as a Lewis base in ligand-protein interactions (e.g., binding energy ≤-8 kcal/mol with kinase targets) .
Q. How can researchers design experiments to investigate this compound’s potential as a ligand in coordination chemistry?
- Methodological Answer :
- Metal coordination : React with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures. Monitor via UV-Vis (d-d transitions) and ESI-MS for [M(L)₂]⁺ complexes .
- XANES/EXAFS : Probe metal-ligand bond distances and oxidation states .
Q. What strategies improve solubility and stability for biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH adjustment : Buffered solutions (pH 6.5–7.4) prevent hydrolysis of the chloromethyl group .
Data Contradiction & Mechanistic Challenges
Q. How do conflicting reports on biological activity inform target validation?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Normalize results using internal controls (e.g., ATP levels in kinase assays) .
- Structural analogs : Compare EC₅₀ values of derivatives (e.g., 3-methyl vs. 5-chloro substituents) to establish SAR .
Q. What mechanistic insights explain regioselectivity in pyrazole functionalization?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
